![molecular formula C20H12ClF B14383021 9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene CAS No. 89883-25-0](/img/structure/B14383021.png)
9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene: is an organic compound that features a fluorene backbone with a chlorophenylmethylidene substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene typically involves the condensation of 9-fluorenone with 2-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can yield the corresponding hydrocarbon by removing the double bond.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are commonly used.
Major Products Formed:
Oxidation: Formation of 9-[(2-chlorophenyl)methylidene]-1-fluorenone or 9-[(2-chlorophenyl)methylidene]-1-fluorene-9-carboxylic acid.
Reduction: Formation of 9-[(2-chlorophenyl)methyl]-1-fluoro-9H-fluorene.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, although specific studies are limited.
Industry: In the materials science field, the compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conjugated system and potential for electron transport.
作用機序
The exact mechanism of action for 9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s structure suggests it could participate in π-π interactions, hydrogen bonding, and other non-covalent interactions that influence its biological activity.
類似化合物との比較
- 9-[(2-Bromophenyl)methylidene]-1-fluoro-9H-fluorene
- 9-[(2-Methylphenyl)methylidene]-1-fluoro-9H-fluorene
- 9-[(2-Nitrophenyl)methylidene]-1-fluoro-9H-fluorene
Comparison: Compared to its analogs, 9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions Chlorine is an electron-withdrawing group, which can affect the compound’s electronic properties and stability
特性
CAS番号 |
89883-25-0 |
|---|---|
分子式 |
C20H12ClF |
分子量 |
306.8 g/mol |
IUPAC名 |
9-[(2-chlorophenyl)methylidene]-1-fluorofluorene |
InChI |
InChI=1S/C20H12ClF/c21-18-10-4-1-6-13(18)12-17-15-8-3-2-7-14(15)16-9-5-11-19(22)20(16)17/h1-12H |
InChIキー |
MKNVOKLCYFNFKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C(=CC=C4)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


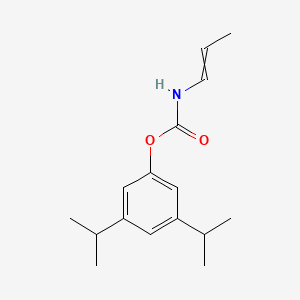
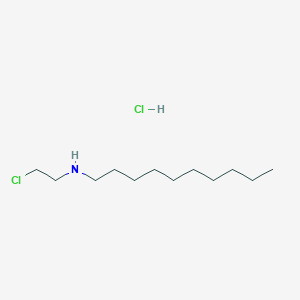
![4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide](/img/structure/B14382960.png)
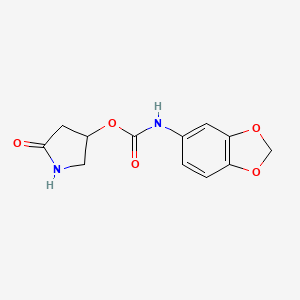
![2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14382968.png)
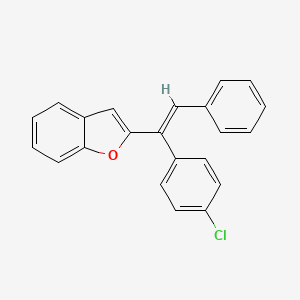
![3-[Bis(methylsulfanyl)methyl]furan](/img/structure/B14382974.png)
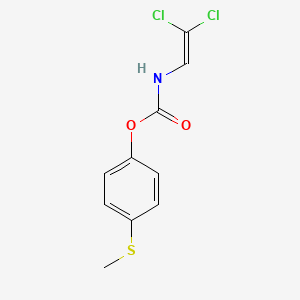
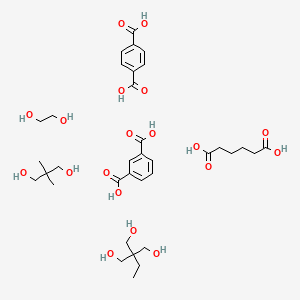
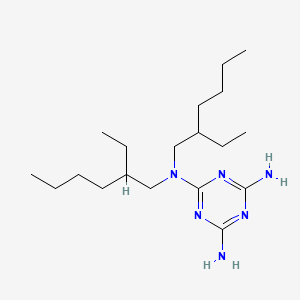
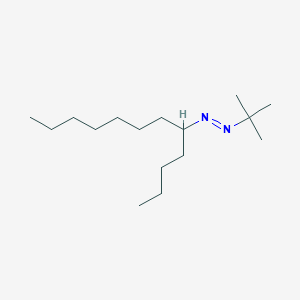
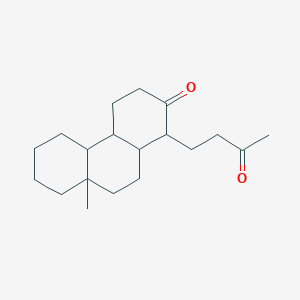
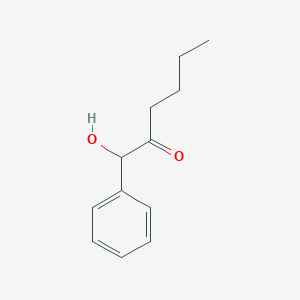
![[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14383034.png)
